Pteleatine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pteleatine is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.

Scientific Research Applications

Platinum-Based Anticancer Agents : Platinum compounds, such as cisplatin, have been a cornerstone in cancer therapy due to their ability to bind DNA and disrupt cellular function, leading to cell death. Research has been focused on enhancing the efficacy and specificity of these agents towards DNA, thereby improving their therapeutic index (Moucheron, 2009). The development of Pt(IV) complexes, with increased stability and reduced side effects compared to Pt(II) complexes, represents a significant advancement in this area, offering a potential framework for the development of Pteleatine-based therapies (Han et al., 2015).

Epigenetic Modifications : The role of histone post-translational modifications (PTMs) in chromatin biology and epigenetics is crucial for understanding gene expression, DNA repair, and chromosome condensation. The advancements in mass spectrometry have enabled the detailed characterization of histone PTMs, which are pivotal in epigenetic regulation and could be a target for Pteleatine in the context of cancer therapy or other diseases involving epigenetic dysregulation (Önder et al., 2015).

DNA-Platinum Interactions : Understanding the interactions between platinum drugs and DNA is fundamental for improving the design and efficacy of these therapeutic agents. The study of DNA-platinum thin films has shed light on the optimal conditions for DNA platination, which is relevant for the development of Pteleatine as a potential DNA-targeting agent (Rezaee et al., 2011).

Platinum Drug Resistance and Cellular Transport : The cellular copper transport pathway has been implicated in the resistance to platinum-based drugs, suggesting that interactions with proteins involved in copper transport, such as Atox1, could influence the efficacy and side effects of these drugs. This area of research might provide insights into overcoming resistance mechanisms that could also be applicable to Pteleatine (Palm-Espling & Wittung-Stafshede, 2012).

properties

CAS RN |

34443-73-7 |

|---|---|

Molecular Formula |

C16H20NO4+ |

Molecular Weight |

290.33 g/mol |

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol |

InChI |

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3/p+1/t12-/m1/s1 |

InChI Key |

LLOFHMBKWRXUBL-GFCCVEGCSA-O |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

Canonical SMILES |

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

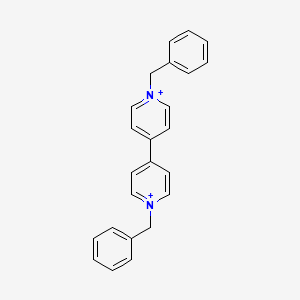

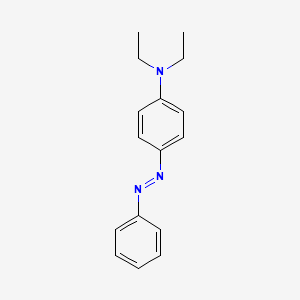

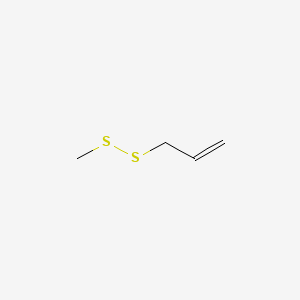

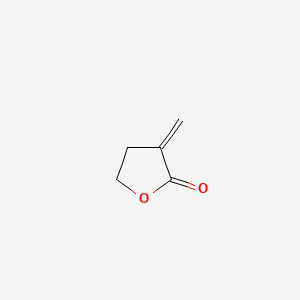

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-1-ethyl-N,N-dimethylquinolin-1-ium-6-amine;perchlorate](/img/structure/B1223146.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)